molecular formula C6H6N6 B2662677 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1248761-34-3

1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2662677
CAS No.: 1248761-34-3
M. Wt: 162.156
InChI Key: AYNOTZBOYPKSQF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

The synthesis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.

    2-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine: The position of the pyrimidine ring can affect the compound’s reactivity and interactions with biological targets.

    1-(Pyrimidin-2-yl)-1H-1,2,3-triazol-5-amine:

Properties

IUPAC Name

2-pyrimidin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNOTZBOYPKSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248761-34-3
Record name 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine
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